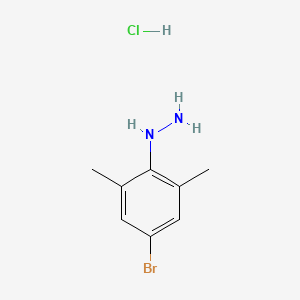

(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride

CAS No.: 174826-34-7

Cat. No.: VC4228989

Molecular Formula: C8H12BrClN2

Molecular Weight: 251.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 174826-34-7 |

|---|---|

| Molecular Formula | C8H12BrClN2 |

| Molecular Weight | 251.55 |

| IUPAC Name | (4-bromo-2,6-dimethylphenyl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C8H11BrN2.ClH/c1-5-3-7(9)4-6(2)8(5)11-10;/h3-4,11H,10H2,1-2H3;1H |

| Standard InChI Key | SZTXNGAWBPIHMK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1NN)C)Br.Cl |

Introduction

Structural and Molecular Characteristics

The molecular structure of (4-bromo-2,6-dimethylphenyl)hydrazine hydrochloride is defined by its bromine and methyl substituents, which confer distinct electronic and steric properties. The compound’s IUPAC name is (4-bromo-2,6-dimethylphenyl)hydrazine hydrochloride, with a molecular weight of 251.55 g/mol . Key structural features include:

-

Bromine atom: Positioned at the para site, enabling electrophilic substitution reactions.

-

Methyl groups: Located at the ortho positions, enhancing steric hindrance and influencing reaction pathways.

-

Hydrazine moiety: Facilitates nucleophilic interactions and covalent bond formation with biological targets.

The canonical SMILES representation is CC1=CC(=CC(=C1NN)C)Br.Cl, reflecting the substitution pattern and hydrochloride salt formation .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves diazotization of 4-bromo-2,6-dimethylaniline followed by reduction with hydrazine hydrate under acidic conditions. Key steps include:

-

Diazotization: Treatment of 4-bromo-2,6-dimethylaniline with sodium nitrite in hydrochloric acid at 0–5°C to form the diazonium salt.

-

Reduction: Reaction with hydrazine hydrate to yield the hydrazine derivative.

-

Salt Formation: Precipitation as the hydrochloride salt using concentrated HCl.

Optimized conditions (pH 3–5, stoichiometric control) achieve yields exceeding 80%, with purity confirmed via HPLC and elemental analysis .

Industrial Production

Scalable synthesis employs continuous flow reactors to enhance efficiency, with recrystallization from ethanol/water mixtures ensuring high purity (>97%). Industrial batches prioritize temperature control to minimize byproducts like tar or unreacted intermediates.

Chemical Reactivity and Applications

Reaction Pathways

The compound participates in diverse reactions:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | O₂, Fe³⁺ catalysts | Azo derivatives |

| Reduction | LiAlH₄, H₂/Pd | Amines |

| Substitution | KCN, CuCN | Cyano derivatives |

The bromine atom’s electronegativity directs electrophilic substitution to the meta position, while methyl groups sterically hinder ortho/para sites.

Role in Organic Synthesis

-

Fischer indole synthesis: Reacts with ketones (e.g., cyclohexanone) in acidic media to form indole derivatives, intermediates in alkaloid synthesis.

-

Azo compound preparation: Oxidation yields brightly colored azo dyes, utilized in textile and pharmaceutical industries.

| Cell Line | IC₅₀ (µM) | Notes |

|---|---|---|

| Caco-2 | 54.9 | Moderate activity |

| A549 | 106.1 | Low sensitivity |

Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation.

Comparative Analysis with Structural Analogs

| Compound | Substituents | Key Differences |

|---|---|---|

| 4-Bromo-2,6-dichlorophenylhydrazine | Cl at ortho | Higher electrophilicity, enhanced GST inhibition |

| 4-Iodo-2,6-dimethylphenylhydrazine | I instead of Br | Greater steric bulk, slower reaction kinetics |

The methyl groups in (4-bromo-2,6-dimethylphenyl)hydrazine hydrochloride improve lipid solubility, potentially enhancing blood-brain barrier penetration compared to halogen-only analogs.

Future Directions in Research

-

Drug Development: Structural optimization to improve selectivity for oncology targets.

-

Catalysis: Exploration as a ligand in transition metal-catalyzed cross-coupling reactions.

-

Materials Science: Incorporation into polymers for sensor applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume